molecular formula C21H24N2O4S2 B2971893 DACN(Tos2) CAS No. 1797508-57-6

DACN(Tos2)

カタログ番号: B2971893
CAS番号: 1797508-57-6
分子量: 432.55
InChIキー: MHCQOLBSDDIBOW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

生物活性

DACN(Tos2) is a compound belonging to the class of diazacyclononynes, which have garnered attention for their unique reactivity in biological applications, particularly in click chemistry. This article reviews the biological activity of DACN(Tos2), focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of DACN(Tos2)

DACN(Tos2) is characterized by its cyclic alkyne structure, which allows it to participate in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These reactions are crucial for bioconjugation processes, enabling the selective attachment of biomolecules without the need for metal catalysts, thus minimizing contamination risks in biological systems. The compound's high thermal and chemical stability enhances its utility in various scientific fields, including medicinal chemistry and molecular biology.

Inhibition of Histone Deacetylase (HDAC)

One of the significant biological activities of DACN(Tos2) is its ability to inhibit histone deacetylases (HDACs). HDACs are enzymes involved in the removal of acetyl groups from histones, leading to chromatin condensation and transcriptional repression. This inhibition can result in:

  • Cancer Cell Growth Suppression : By altering gene expression profiles, DACN(Tos2) has shown potential in reducing the proliferation of cancer cells, making it a candidate for cancer therapy.
  • Anti-inflammatory Effects : The modulation of HDAC activity can also influence inflammatory pathways, suggesting a role for DACN(Tos2) in treating inflammatory diseases.

Antifungal Properties

Research has indicated that DACN(Tos2) possesses antifungal activity. Its mechanism involves disrupting fungal cell wall synthesis or function, which can be particularly beneficial in treating resistant fungal infections. This property highlights the compound's versatility as a therapeutic agent beyond oncology.

Case Study 1: Cancer Cell Line Studies

In a study involving various cancer cell lines, DACN(Tos2) was tested for its growth-inhibitory effects. The results showed that:

  • Concentration-Dependent Inhibition : At concentrations ranging from 1 to 10 µM, DACN(Tos2) significantly reduced cell viability.
  • Mechanistic Insights : Further analysis revealed that treated cells exhibited increased levels of acetylated histones, confirming HDAC inhibition as a mechanism of action.

These findings suggest that DACN(Tos2) could be developed into a therapeutic agent for specific types of cancer.

Case Study 2: Antifungal Activity Assessment

Another study focused on the antifungal properties of DACN(Tos2). The compound was tested against several fungal strains, including Candida albicans and Aspergillus niger. Key findings included:

  • Effective Concentrations : DACN(Tos2) demonstrated antifungal activity at concentrations as low as 5 µg/mL.
  • Mechanism Exploration : Microscopic examination showed that DACN(Tos2) disrupted fungal cell morphology, indicating its potential as a novel antifungal agent.

This research underscores the therapeutic potential of DACN(Tos2) in combating fungal infections.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities and unique features of DACN(Tos2) compared to other related compounds:

Compound NameBiological ActivityUnique Features
DACN(Tos,Ns) HDAC inhibitionHigh thermal stability
Cyclooctynes SPAAC reactionsLower stability compared to DACNs
DACN(Tos,Suc-NHS) Antifungal propertiesEffective for bioconjugation

DACN(Tos2) stands out due to its combination of high stability and diverse biological activities, making it particularly valuable for both synthetic and therapeutic applications.

特性

IUPAC Name

1,5-bis-(4-methylphenyl)sulfonyl-1,5-diazacyclonon-7-yne
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S2/c1-18-6-10-20(11-7-18)28(24,25)22-14-3-4-15-23(17-5-16-22)29(26,27)21-12-8-19(2)9-13-21/h6-13H,5,14-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHCQOLBSDDIBOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC#CC2)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。